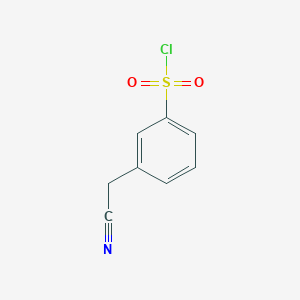
3-(Cyanomethyl)benzene-1-sulfonyl chloride
Overview
Description
3-(Cyanomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of benzene sulfonyl chloride, featuring a cyanomethyl group at the meta position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 3-(Cyanomethyl)benzenesulfonic acid. One common method is the reaction of 3-(Cyanomethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(Cyanomethyl)benzenesulfonic acid+SOCl2→3-(Cyanomethyl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher yields. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been explored .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used, often in the presence of a Lewis acid catalyst like FeBr3.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Nitro and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(Cyanomethyl)benzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Benzene-1-sulfonyl chloride
- 3-Bromobenzenesulfonyl chloride
- 3-Cyanobenzenesulfonyl chloride
Uniqueness
3-(Cyanomethyl)benzene-1-sulfonyl chloride is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to other benzene sulfonyl chlorides
Properties
IUPAC Name |
3-(cyanomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGOWVIEWCNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


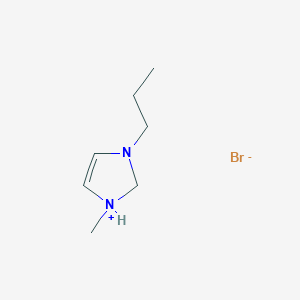

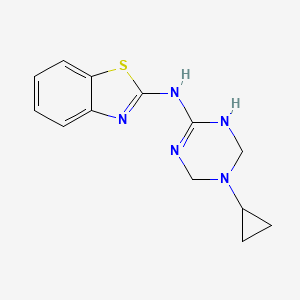
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1530603.png)
![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)
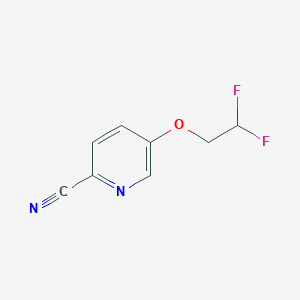
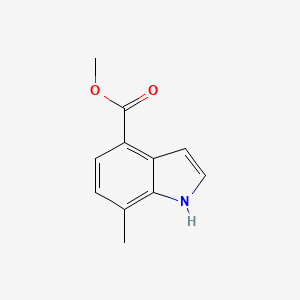
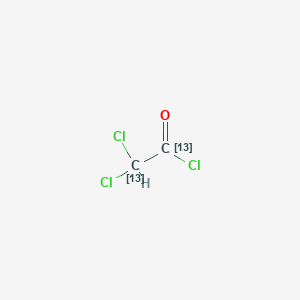
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)
![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)
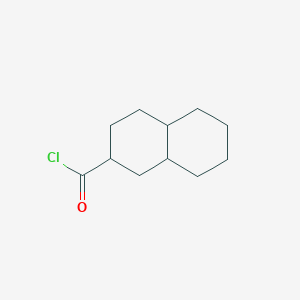
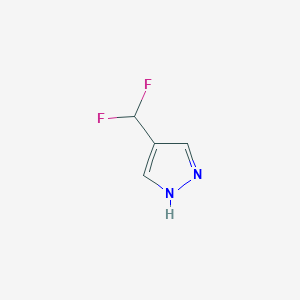
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B1530619.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
